

Introduction: A Strategic Building Block in Covalent Drug Discovery

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Compound of Interest

Compound Name:	5-(Bromoacetyl)thiophene-2-carboxamide
CAS No.:	68257-90-9
Cat. No.:	B1288486

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5-(Bromoacetyl)thiophene-2-carboxamide (CAS Number: 68257-90-9) is a specialized chemical compound that has garnered significant interest within the fields of medicinal chemistry and drug development. At its core, it is a bifunctional molecule built upon a thiophene scaffold, a five-membered aromatic ring containing a sulfur atom. Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, frequently appearing in FDA-approved drugs due to their versatile biological activities and favorable physicochemical properties.^{[1][2]} This compound is distinguished by two key functional groups attached to the thiophene ring: a primary carboxamide (-CONH₂) at the 2-position and a bromoacetyl group (-COCH₂Br) at the 5-position.

The strategic importance of **5-(Bromoacetyl)thiophene-2-carboxamide** lies in the inherent reactivity of the bromoacetyl moiety. This α -haloketone group functions as an electrophilic "warhead," capable of forming stable, covalent bonds with nucleophilic amino acid residues on target proteins.^{[3][4]} This property makes it an invaluable tool for designing targeted covalent inhibitors (TCIs), a class of drugs known for their high potency, prolonged duration of action, and ability to tackle challenging drug targets.^{[5][6]} The thiophene-2-carboxamide portion of the molecule serves as the "scaffold" or "recognition element," which can be tailored to achieve

selective binding to the active site of a specific protein, guiding the reactive bromoacetyl group to its intended target. Thiophene carboxamide scaffolds have been explored for a range of therapeutic targets, including as potential anticancer agents and VEGFR-2 inhibitors.[7][8][9]

This guide provides a comprehensive technical overview of **5-(Bromoacetyl)thiophene-2-carboxamide**, detailing its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of **5-(Bromoacetyl)thiophene-2-carboxamide** are summarized below.

Property	Value	Source
CAS Number	68257-90-9	[10][11]
Molecular Formula	C ₇ H ₆ BrNO ₂ S	[12]
Molecular Weight	248.10 g/mol	[12]
IUPAC Name	5-(2-bromoacetyl)thiophene-2-carboxamide	[12]
Synonyms	2-Thiophenecarboxamide, 5-(bromoacetyl)-	[12]
SMILES	<chem>C1=C(SC(=C1)C(=O)N)C(=O)CBr</chem>	[12]
InChI Key	UEIAQIIRSAGLJM-UHFFFAOYSA-N	[12]

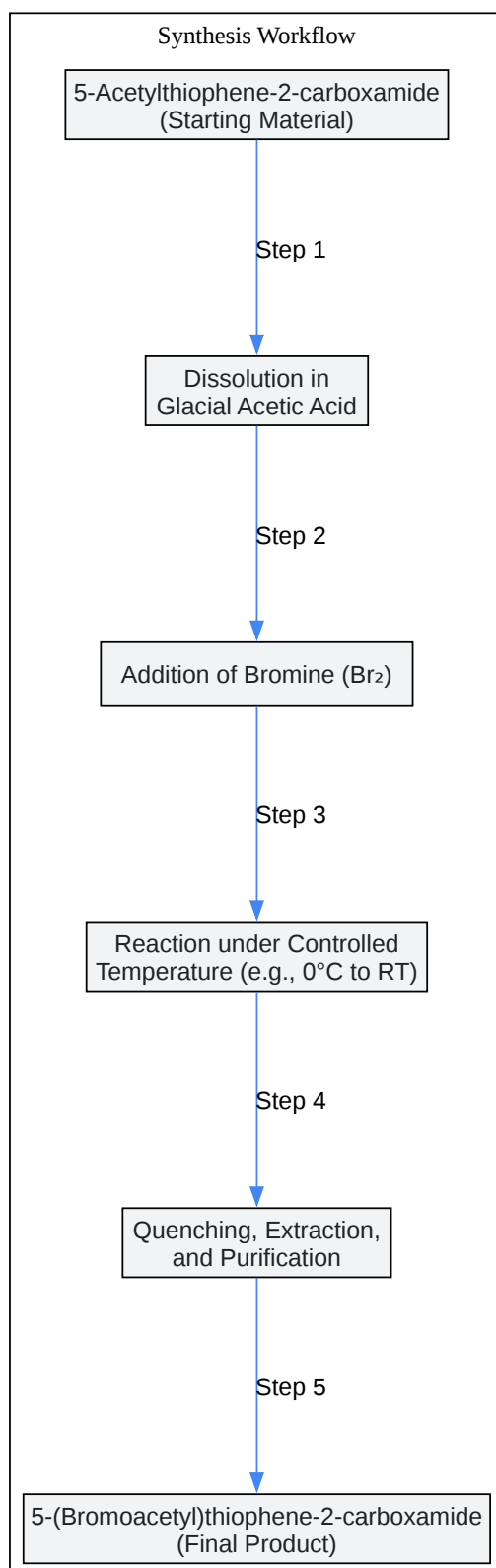
Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of **5-(Bromoacetyl)thiophene-2-carboxamide** typically originates from a more readily available thiophene derivative, such as 5-acetylthiophene-2-carboxylic acid amide (CAS

68257-89-6)[11]. The key transformation is the selective halogenation at the α -carbon of the acetyl group. This is a classic reaction for enolizable ketones.[13][14]

A plausible and efficient laboratory-scale synthesis involves the direct bromination of 5-acetylthiophene-2-carboxamide using a suitable brominating agent, such as bromine (Br_2), in an acidic solvent like acetic acid. The acid catalyzes the formation of an enol intermediate, which is the nucleophilic species that reacts with the electrophilic bromine.[13][14]



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Caption: General workflow for the synthesis of **5-(Bromoacetyl)thiophene-2-carboxamide**.

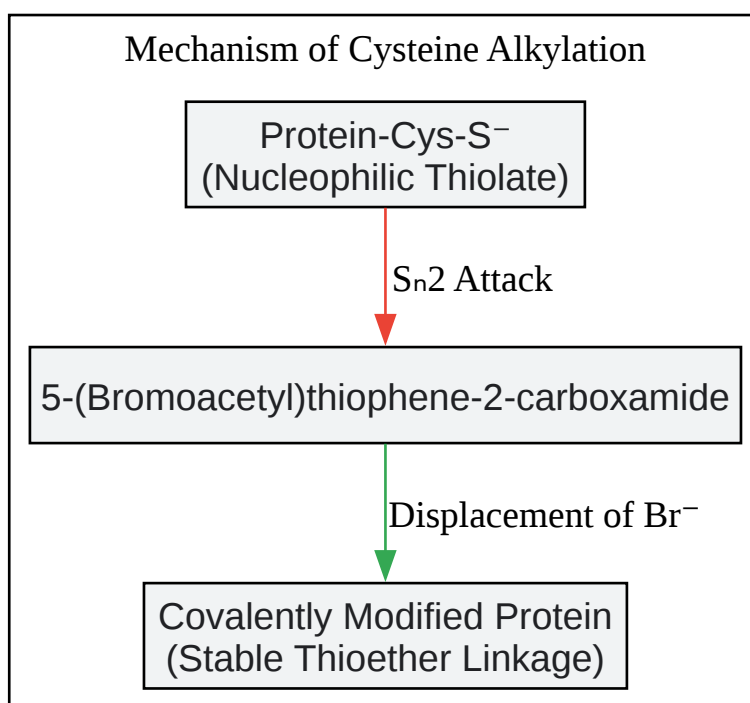
Detailed Synthetic Protocol:

- **Dissolution:** Dissolve 5-acetylthiophene-2-carboxamide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The reaction should be conducted under a fume hood.
- **Bromination:** Cool the solution in an ice bath. Slowly add a solution of bromine (Br₂) in glacial acetic acid dropwise via the addition funnel. The amount of bromine should be stoichiometric (1 equivalent) to favor mono-bromination.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the crude product.
- **Purification:** Collect the solid product by vacuum filtration and wash with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure **5-(Bromoacetyl)thiophene-2-carboxamide**.

Core Reactivity: The Electrophilic Nature of the α -Haloketone

The functionality of **5-(Bromoacetyl)thiophene-2-carboxamide** in drug discovery is dominated by the reactivity of the α -bromoacetyl group. The presence of the adjacent electron-withdrawing carbonyl group significantly enhances the electrophilicity of the α -carbon, making it highly susceptible to nucleophilic attack.^[4] This is the chemical basis for its utility as a covalent modifier of proteins.

The most biologically relevant reaction is the alkylation of the thiol group of cysteine residues.^{[15][16]} The sulfur atom of a deprotonated cysteine (thiolate) is a potent nucleophile that readily attacks the electron-deficient α -carbon, displacing the bromide ion in an S_N2 reaction. This results in the formation of a stable thioether bond, permanently linking the molecule to the protein.



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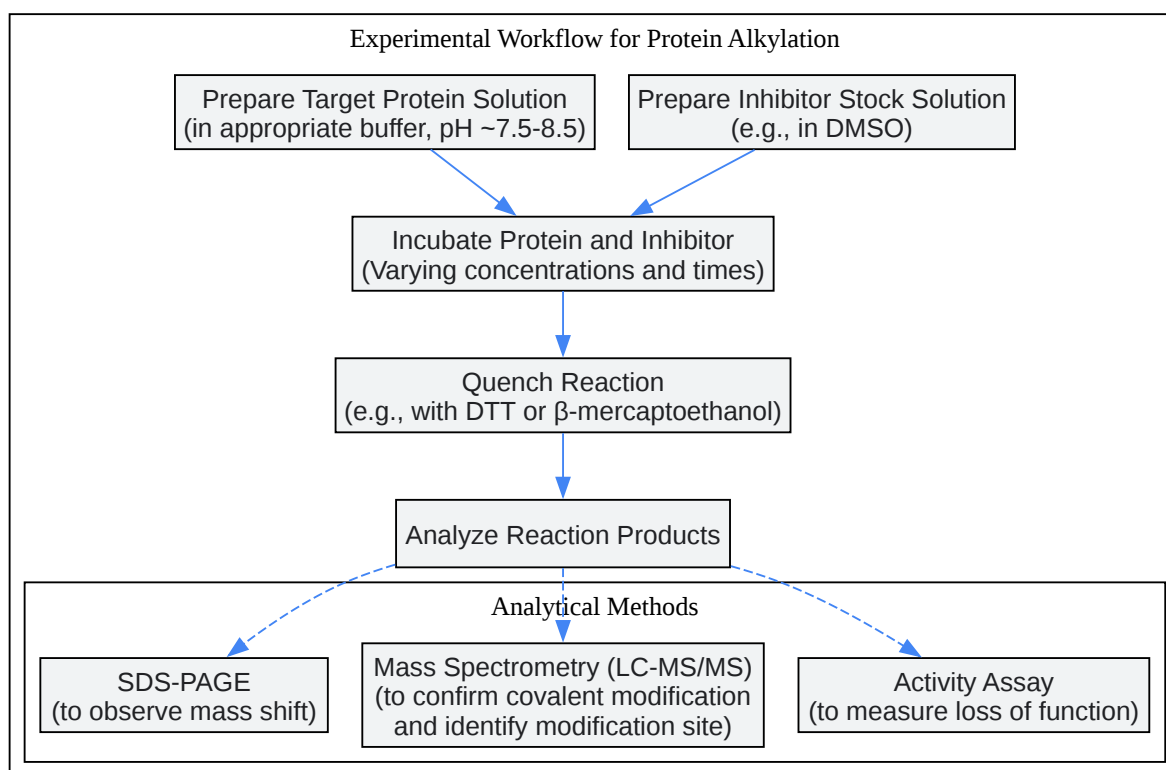
Caption: Covalent modification of a cysteine residue via S_n2 reaction.

Application in Drug Discovery and Chemical Biology

The primary application of **5-(Bromoacetyl)thiophene-2-carboxamide** is as a reactive building block for the synthesis of targeted covalent inhibitors (TCIs). The design principle involves integrating this reactive thiophene derivative into a larger molecular structure that provides high-affinity, non-covalent binding to the target protein of interest. This initial binding event orients the bromoacetyl "warhead" in close proximity to a strategically located nucleophilic residue, typically a cysteine, facilitating the irreversible covalent bonding event.

Workflow for Covalent Protein Labeling

Researchers can use **5-(Bromoacetyl)thiophene-2-carboxamide** or its derivatives to investigate protein function, identify binding sites, or develop potent enzyme inhibitors. A typical experimental workflow is outlined below.



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Caption: A standard workflow for labeling a target protein with a covalent inhibitor.

Detailed Protocol for Protein Alkylation Assay:

- Protein Preparation: Prepare a solution of the purified target protein in a suitable buffer (e.g., HEPES or Tris) at a pH between 7.5 and 8.5 to ensure a significant population of the more nucleophilic thiolate form of cysteine.
- Inhibitor Preparation: Prepare a concentrated stock solution of **5-(Bromoacetyl)thiophene-2-carboxamide** or its derivative in an organic solvent like DMSO.

- Incubation: Add the inhibitor solution to the protein solution to achieve the desired final concentration. Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period. A time-course experiment is often performed to determine the rate of inactivation.
- Quenching: Stop the reaction by adding a quenching agent with an excess of thiol groups, such as dithiothreitol (DTT) or β -mercaptoethanol, which will react with any remaining unreacted inhibitor.
- Analysis by Mass Spectrometry:
 - Confirm covalent modification by analyzing the intact protein using LC-MS to observe the expected mass increase corresponding to the addition of the inhibitor fragment (mass of inhibitor minus HBr).
 - To identify the specific site of modification, digest the modified protein into smaller peptides using a protease like trypsin.
 - Analyze the resulting peptide mixture by LC-MS/MS. The modified peptide will have a characteristic mass shift, and its fragmentation pattern will pinpoint the exact cysteine residue that was alkylated.^[17]

Therapeutic Potential

While specific biological data for **5-(Bromoacetyl)thiophene-2-carboxamide** itself is limited in publicly available literature, the thiophene-2-carboxamide scaffold is a component of molecules investigated for various therapeutic effects. Derivatives have shown potential as anticancer agents by targeting pathways like VEGFR-2, and related structures have been explored for anti-inflammatory, antimicrobial, and analgesic properties.^{[9][18][19]} The addition of the bromoacetyl warhead transforms this scaffold into a tool for creating potent, irreversible inhibitors targeting enzymes in these and other disease pathways.

Safety, Handling, and Storage

As an α -haloketone and a reactive alkylating agent, **5-(Bromoacetyl)thiophene-2-carboxamide** must be handled with appropriate caution. Based on the safety data for

structurally related compounds like 5-bromothiophene-2-carbaldehyde, the following precautions are advised.[\[20\]](#)[\[21\]](#)

- Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed, inhaled, or in contact with skin.[\[20\]](#)
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles.
- Handling: Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended to prevent degradation.[\[21\]](#)

Conclusion

5-(Bromoacetyl)thiophene-2-carboxamide is a strategically designed chemical entity that serves as a powerful tool for modern drug discovery. Its structure combines a biologically relevant thiophene-carboxamide scaffold with a reactive bromoacetyl warhead, making it an ideal starting point for the synthesis of targeted covalent inhibitors. The compound's well-defined reactivity with cysteine residues allows for the creation of potent and highly selective therapeutics that can form a permanent bond with their protein targets. For researchers and scientists in drug development, a thorough understanding of its synthesis, reactivity, and proper handling is essential to fully exploit its potential in creating the next generation of covalent medicines.

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